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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison
of Two Exon 53 Skipping Therapies

Duchenne muscular dystrophy (DMD) is a severe, X-linked genetic disorder characterized by
progressive muscle degeneration due to the absence of functional dystrophin protein.[1][2][3] In
recent years, exon-skipping therapies have emerged as a promising therapeutic strategy for a
subset of DMD patients. Viltolarsen (Viltepso®) and Golodirsen (Vyondys 53®) are two such
therapies approved by the U.S. Food and Drug Administration (FDA) under its accelerated
approval pathway for the treatment of DMD patients with a confirmed mutation of the DMD
gene that is amenable to exon 53 skipping.[4][5][6][7] This guide provides a detailed
comparative analysis of these two phosphorodiamidate morpholino oligomer (PMO) antisense
oligonucleotides to inform the research and drug development community.

Mechanism of Action: Restoring the Reading Frame

Both Viltolarsen and Golodirsen are designed to bind to exon 53 of the dystrophin pre-
messenger RNA (pre-mRNA), leading to its exclusion from the mature mRNA during splicing.[1]
[8][9] This "skipping" of exon 53 can restore the reading frame of the dystrophin mRNA in
patients with specific out-of-frame deletions, allowing for the production of a truncated but
partially functional dystrophin protein.[1][8][9] While both drugs share this fundamental
mechanism, they differ in their chemical structure; Viltolarsen is a 21-mer, whereas Golodirsen
Is a 25-mer oligonucleotide.[1]
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Mechanism of Action for Exon 53 Skipping Therapies.

Clinical Efficacy: A Tale of Two Trials

Both Viltolarsen and Golodirsen received accelerated approval based on the surrogate
endpoint of increased dystrophin production in skeletal muscle. However, the pivotal clinical
trials for each drug reported different levels of dystrophin restoration. It is important to note that
the Western blot methodologies used in these trials were not identical, which complicates direct
comparison of the results.[1]

Pivotal Clinical Trial Data
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Feature

Viltolarsen (NCT02740972)

Golodirsen (NCT02310906)

Study Design

Phase 2, Open-label

Phase 1/2, Randomized,
Placebo-controlled (Part 1),
Open-label (Part 2)

Patient Population

16 ambulatory boys, 4 to <10

years old

25 ambulatory boys, 6 to 15

years old

Dosage

40 mg/kg/week or 80
mg/kg/week 1V

30 mg/kg/week IV

Primary Endpoint

Safety, Tolerability, and
Dystrophin Production

Safety (Part 1), Dystrophin
Production and 6MWT (Part 2)

Dystrophin Production

Mean of 5.9% of normal at 24

weeks (80 mg/kg dose)

Mean of 1.02% of normal at 48

weeks

Functional Outcomes

Stabilization or improvement in
timed function tests (vs.

historical controls)

Slower decline in 6BMWT (vs.

external controls)

Confirmatory Trial Updates

Continued approval for both drugs is contingent on the results of confirmatory trials.

 Viltolarsen (RACER53, NCT04060199): Preliminary results from this Phase 3 trial showed no
significant difference between the Viltolarsen and placebo groups on the primary endpoint of

time to stand from supine velocity after 48 weeks.[10][11][12]

¢ Golodirsen (ESSENCE, NCT02500381): Top-line results from this Phase 3 trial also did not
meet statistical significance on its primary endpoint, the 4-step ascend velocity, at 96 weeks.

[6][13] However, Sarepta has indicated that after excluding data from participants impacted

by the COVID-19 pandemic, a clinically meaningful slowing of disease progression was

observed.[6][13]

Experimental Protocols
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A critical aspect of comparing these two drugs lies in understanding the methodologies used to
quantify dystrophin, the key surrogate endpoint for their accelerated approval.

Dystrophin Quantification: Western Blot
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General Workflow for Western Blot Quantification of Dystrophin.
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Viltolarsen Trials:

e In the Phase 2 trial (NCT02740972), muscle biopsies were taken from the biceps at baseline
and after 24 weeks of treatment.[14] Dystrophin levels were measured by a validated
Western blot assay.[15]

Golodirsen Trials:

e For the Phase 1/2 study (NCT02310906), Western blots were performed under Good Clinical
Laboratory Practice standards.[16] The methodology was adapted from Charleston et al. and
utilized a 5-point standard curve ranging from 0.25% to 4% of normal dystrophin levels.[16]
Dystrophin levels were reported as the average of biological and technical replicates.[16]

It is crucial to acknowledge that differences in protocols, such as the specific antibodies,
loading controls, and reference standards used, can significantly impact the quantification of
dystrophin, making direct cross-trial comparisons of percentage of normal dystrophin
challenging.[1]

Safety and Tolerability

Both Viltolarsen and Golodirsen have demonstrated a generally manageable safety profile in
clinical trials.
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Adverse Events Viltolarsen Golodirsen

) Headache, pyrexia (fever),
Upper respiratory tract N _
) ) ] ) cough, vomiting, abdominal
infections, injection site ] »
Common Adverse Events ) pain, nasopharyngitis
reactions, cough, and fever.

(common cold), and nausea.
[17]

[15]

No serious hypersensitivity

. events were reported in the
No serious adverse events _ _ _
pivotal trial.[1] Two patients

Serious Adverse Events were reported in the pivotal ) ) )
_ experienced mild, transient
Phase 2 trial. o

proteinuria that resolved

spontaneously.[1]
Discontinuations due to None reported in the pivotal None reported in the pivotal
Adverse Events Phase 2 trial. trial.[1]

Conclusion

Viltolarsen and Golodirsen represent significant advancements in the treatment of Duchenne
muscular dystrophy for patients amenable to exon 53 skipping. Both drugs effectively increase
the production of a truncated dystrophin protein. While clinical trial data suggests that
Viltolarsen may lead to a higher percentage of dystrophin restoration compared to Golodirsen,
direct comparisons are confounded by differences in trial design and analytical methods. The
preliminary results from the confirmatory trials for both drugs have not yet demonstrated a
statistically significant clinical benefit on their primary functional endpoints, highlighting the
complexities of assessing efficacy in this patient population. Further analyses of these trials
and long-term data will be crucial in fully understanding the clinical utility of both Viltolarsen and
Golodirsen in the management of DMD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b15611047#comparative-analysis-of-viltolarsen-and-
golodirsen]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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